Ibrutinib Impurity 3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ibrutinib Impurity 3 is a degradation product or process-related impurity associated with the synthesis and stability of Ibrutinib, a potent inhibitor of Bruton’s tyrosine kinase (BTK). Ibrutinib is widely used in the treatment of B-cell malignancies such as chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström’s macroglobulinemia . Impurities like this compound are critical to identify and characterize to ensure the safety and efficacy of the pharmaceutical product.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Ibrutinib Impurity 3 involves the degradation of Ibrutinib under specific conditions. The impurity can be isolated using preparative high-performance liquid chromatography (HPLC) and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy . The degradation can occur under alkaline or oxidative stress conditions, leading to the formation of this compound .

Industrial Production Methods: In an industrial setting, the production of Ibrutinib involves stringent control of reaction conditions to minimize the formation of impurities. The process includes the use of quality by design (QbD) approaches to optimize chromatographic parameters and ensure the separation of Ibrutinib from its impurities . The isolated impurities are then analyzed and quantified to ensure they remain within acceptable limits.

化学反应分析

Types of Reactions: Ibrutinib Impurity 3 undergoes various chemical reactions, including:

Oxidation: The impurity can form through oxidative degradation of Ibrutinib.

Hydrolysis: Exposure to alkaline conditions can lead to hydrolytic degradation.

Common Reagents and Conditions:

Oxidative Conditions: Use of oxidizing agents such as hydrogen peroxide or exposure to atmospheric oxygen.

Alkaline Conditions: Use of bases such as sodium hydroxide or potassium hydroxide.

Major Products Formed: The major products formed from these reactions include various degradation products that are structurally related to Ibrutinib. These products are identified and characterized using advanced analytical techniques .

科学研究应用

Degradation Pathways

Research indicates that Ibrutinib is highly sensitive to oxidative degradation and hydrolysis under various conditions. Studies have identified multiple degradation products resulting from these processes, including Ibrutinib Impurity 3. These impurities can form through various mechanisms such as:

- Oxidative Stress: Leads to the formation of several degradation products when exposed to oxygen or oxidative agents.

- Alkaline Hydrolysis: Results in significant degradation at high pH levels.

- Thermal Degradation: Elevated temperatures can also contribute to impurity formation .

Analytical Methods for Characterization

The identification and characterization of this compound have been achieved through advanced analytical techniques:

- Liquid Chromatography-Mass Spectrometry (LC-MS): This method allows for the separation and identification of impurities based on their mass-to-charge ratio.

- High-Resolution Mass Spectrometry (HRMS): Provides detailed structural information about the impurities.

- Nuclear Magnetic Resonance Spectroscopy (NMR): Used for elucidating the molecular structure of the impurities .

Stability Studies

Stability studies are crucial for understanding how this compound affects the overall stability of Ibrutinib formulations. Forced degradation studies have shown that:

- Ibrutinib is particularly vulnerable to oxidative conditions, leading to significant impurity formation.

- The stability profile varies under different environmental conditions such as temperature and pH .

These findings are essential for formulating stable drug products that minimize impurity levels.

Case Studies Involving this compound

Several case studies highlight the implications of this compound in clinical settings:

Clinical Efficacy and Safety

In clinical trials assessing the efficacy of Ibrutinib in patients with CLL/SLL, adverse events associated with impurity levels were monitored. Notably, increased impurity levels correlated with:

- Higher rates of adverse events such as bleeding and infections.

- Variability in patient responses to treatment .

Regulatory Insights

Regulatory bodies have established guidelines for acceptable impurity levels in pharmaceutical formulations. For instance, specifications limit certain impurities to ensure patient safety without compromising therapeutic efficacy .

作用机制

As an impurity, Ibrutinib Impurity 3 does not have a direct therapeutic mechanism of action. understanding its formation and behavior is crucial for ensuring the efficacy and safety of Ibrutinib. The impurity’s presence can affect the overall stability and performance of the drug product .

相似化合物的比较

- Ibrutinib Impurity 1

- Ibrutinib Impurity 2

- Ibrutinib Degradation Products

Comparison: Ibrutinib Impurity 3 is unique in its specific formation pathways and structural characteristics compared to other impurities. While all impurities are critical to monitor, this compound is particularly significant due to its formation under oxidative and alkaline conditions, which are common stress factors in pharmaceutical manufacturing .

生物活性

Ibrutinib Impurity 3, also known as PCI-45227, is a degradation product of the widely used Bruton’s tyrosine kinase (BTK) inhibitor, Ibrutinib. Understanding the biological activity of this impurity is essential for assessing its potential impact on the efficacy and safety of Ibrutinib-based therapies.

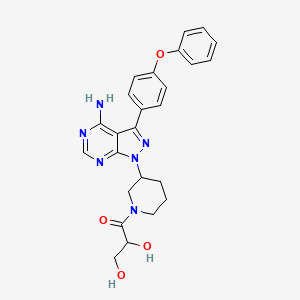

- Molecular Formula : C25H26N6O4

- Molecular Weight : 474.52 g/mol

- Appearance : White to yellow powder

This compound is formed during the synthesis and storage of Ibrutinib, and its presence can affect the overall quality of the drug product. It is crucial to characterize this impurity to ensure compliance with regulatory standards and to maintain drug efficacy.

While Ibrutinib itself irreversibly inhibits BTK, leading to reduced B-cell proliferation and survival, the biological activity of this compound has not been extensively studied. Preliminary investigations suggest that impurities like this compound may interact with biological systems in ways that could influence drug metabolism or pharmacodynamics.

Interaction with Kinases

Ibrutinib has a high selectivity for BTK but also affects other kinases, which can lead to various side effects. The potential for this compound to interact with these kinases remains an area for further research, particularly regarding its influence on the pharmacological profile of Ibrutinib when present at significant levels in formulations.

Analytical Studies

Studies have focused on developing analytical methods for detecting and quantifying this compound in pharmaceutical preparations. These methods are critical for ensuring that the levels of impurities remain within acceptable limits, thereby safeguarding patient safety and drug efficacy .

Case Studies

-

Efficacy and Safety Analysis in CLL Patients :

A retrospective study analyzed the effects of Ibrutinib in patients with chronic lymphocytic leukemia (CLL). Although the primary focus was on Ibrutinib, it highlighted the importance of monitoring impurities like this compound, as they could potentially alter treatment outcomes . -

Toxicology Assessments :

Toxicological studies have indicated that while Ibrutinib does not show significant mutagenic properties, impurities must be evaluated for their potential toxic effects. The presence of impurities like this compound necessitates thorough investigation to ensure they do not contribute to adverse effects .

Comparative Analysis

The following table summarizes key details comparing Ibrutinib with its impurity:

| Compound | Molecular Formula | Molecular Weight | Role/Significance |

|---|---|---|---|

| Ibrutinib | C25H24N6O2 | 440.49 g/mol | Active pharmaceutical ingredient |

| This compound | C25H26N6O4 | 474.52 g/mol | Intermediate; potential impact on drug quality |

| Ibrutinib Dimer Impurity | Varies | Varies | By-product; may affect pharmacological properties |

属性

IUPAC Name |

1-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2,3-dihydroxypropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N6O4/c26-23-21-22(16-8-10-19(11-9-16)35-18-6-2-1-3-7-18)29-31(24(21)28-15-27-23)17-5-4-12-30(13-17)25(34)20(33)14-32/h1-3,6-11,15,17,20,32-33H,4-5,12-14H2,(H2,26,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKPMPRXJGMTKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C(CO)O)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。